![molecular formula C21H23N5O2S B2848385 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1105217-55-7](/img/structure/B2848385.png)
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide:
Anticancer Activity
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide: has shown potential as an anticancer agent. The compound’s structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Research has indicated that derivatives of pyridazine and thiazole rings exhibit significant cytotoxic effects against different cancer cell lines, making this compound a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has demonstrated antimicrobial properties, particularly against bacterial and fungal pathogens. The thiazole ring in its structure is known for its antimicrobial activity, which can be attributed to its ability to interfere with microbial cell wall synthesis and function. This makes the compound a potential candidate for developing new antibiotics to combat resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Research has shown that 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide possesses anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound has been studied for its antioxidant properties, which are crucial in protecting cells from oxidative stress and damage caused by free radicals. The presence of the methoxyphenyl group enhances its ability to scavenge free radicals, thereby reducing oxidative damage and potentially preventing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Neuroprotective Effects
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide: has shown promise in neuroprotection. The compound can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and exert protective effects on neuronal cells makes it a valuable candidate for further research in neurodegenerative disease treatment .
Antiviral Activity
The compound has been investigated for its antiviral properties. The thiazole and pyridazine rings in its structure are known to inhibit viral replication by targeting viral enzymes and proteins. This makes the compound a potential candidate for developing antiviral drugs against various viruses, including influenza and HIV .
Cardioprotective Effects
Research has indicated that 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide may have cardioprotective effects. The compound can reduce myocardial infarction size and improve cardiac function by modulating oxidative stress and inflammation in cardiac tissues. This suggests its potential use in treating cardiovascular diseases .
Antidiabetic Potential
The compound has shown potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its ability to modulate oxidative stress and inflammation, which are key factors in the pathogenesis of diabetes, makes it a promising candidate for developing new antidiabetic therapies .
These applications highlight the diverse potential of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide in various fields of scientific research. Each application warrants further investigation to fully understand the compound’s mechanisms and therapeutic potential.
Mechanism of Action
Target of Action
It contains structural elements of thiazole and pyridazine, which are known to interact with a variety of biological targets . Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Pyridazinones have shown diverse pharmacological activities such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
The thiazole ring is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties might play a role in the interaction of the compound with its targets.
Biochemical Pathways
Given the diverse biological activities associated with thiazole and pyridazine derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities associated with thiazole and pyridazine derivatives , it can be inferred that this compound may potentially have a wide range of molecular and cellular effects.
properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-13-29-21(22-14)23-20(27)16-9-11-26(12-10-16)19-8-7-18(24-25-19)15-3-5-17(28-2)6-4-15/h3-8,13,16H,9-12H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHYCMVJBIBEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide |
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